ethyl 2-{2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a benzothiophene core fused with a tetrahydrobenzene ring, linked via a thioacetamide bridge to a 4-amino-6-oxo-pyrimidin-2-yl moiety.
The molecule’s crystallographic characterization likely employs tools such as SHELX for structure refinement and ORTEP-3 for graphical representation, as these are standard in small-molecule crystallography .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-2-25-16(24)14-9-5-3-4-6-10(9)27-15(14)20-13(23)8-26-17-19-11(18)7-12(22)21-17/h7H,2-6,8H2,1H3,(H,20,23)(H3,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVMANGTJBOFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=CC(=O)N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides as reagents.
Formation of the Benzothiophene Ring: The benzothiophene ring is typically synthesized through cyclization reactions involving thiophenols and appropriate carbonyl compounds.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The most closely related analog is ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter Compound B), which differs by a methoxy substituent at the pyrimidinone 4-position instead of an amino group .
Key Comparative Features:
| Property | Target Compound (4-Amino) | Compound B (4-Methoxy) |
|---|---|---|
| Molecular Weight (g/mol) | ~451.5 (estimated) | ~466.5 (estimated) |
| Substituent at Pyrimidinone | Amino (-NH₂) | Methoxy (-OCH₃) |
| Polarity | Higher (due to -NH₂) | Lower (due to -OCH₃) |
| Hydrogen Bonding Capacity | 2 donors (NH₂, NH) | 1 donor (NH) |
| Predicted Solubility (H₂O) | Moderate (polar group) | Low (lipophilic group) |
Structural and Functional Implications:
In contrast, the methoxy group in Compound B is electron-donating via resonance but less nucleophilic . The amino group may facilitate stronger interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, a critical factor in drug design.
Conformational Stability: Both compounds likely adopt similar conformations due to the rigid benzothiophene and pyrimidinone cores. However, the amino group’s smaller steric profile compared to methoxy could reduce steric hindrance in binding pockets .
Synthetic Accessibility: The amino-substituted pyrimidinone may require protective group strategies during synthesis, whereas the methoxy analog could be synthesized directly via nucleophilic substitution.
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